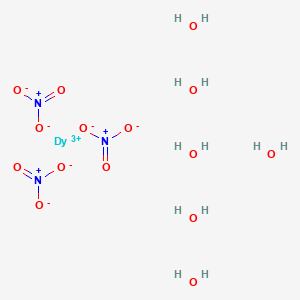

dysprosium(3+);trinitrate;hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

dysprosium(3+);trinitrate;hexahydrate is an inorganic compound composed of dysprosium, nitrogen, and oxygen with the chemical formula Dy(NO₃)₃·6H₂O. This compound forms yellowish crystals and is highly soluble in water. It is a salt of dysprosium and nitric acid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dysprosium(III) nitrate, hexahydrate can be synthesized through the reaction of dysprosium oxide (Dy₂O₃) with nitrogen dioxide (NO₂) at elevated temperatures. The reaction proceeds as follows: [ 2Dy_2O_3 + 9N_2O_4 \rightarrow 4Dy(NO_3)_3 + 6NO ] Alternatively, metallic dysprosium can react with nitrogen dioxide to form dysprosium(III) nitrate: [ Dy + 3N_2O_4 \rightarrow Dy(NO_3)_3 + 3NO ] The resulting anhydrous dysprosium nitrate can then be crystallized from a water solution to form the hexahydrate .

Industrial Production Methods

Industrial production of dysprosium(III) nitrate, hexahydrate typically involves the controlled reaction of dysprosium oxide with nitric acid, followed by crystallization to obtain the hexahydrate form. The process is carried out under specific temperature and concentration conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Dysprosium(III) nitrate, hexahydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, it decomposes to form dysprosium oxynitrate (DyONO₃) and further heating produces dysprosium oxide (Dy₂O₃).

Hydrolysis: In the presence of water, it can hydrolyze to form dysprosium hydroxide and nitric acid.

Common Reagents and Conditions

Oxidation: Dysprosium(III) nitrate can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to dysprosium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products Formed

Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.

Dysprosium Hydroxide (Dy(OH)₃): Formed through hydrolysis

Applications De Recherche Scientifique

Dysprosium(III) nitrate, hexahydrate has a wide range of applications in scientific research:

Material Science: It is used in the preparation of dysprosium oxide, which is a key component in the manufacturing of high-performance magnets and other advanced materials.

Nanotechnology: It serves as a precursor for the synthesis of dysprosium-based nanoparticles and nanomaterials.

Medical Research: Dysprosium compounds are investigated for their potential use in medical imaging and targeted drug delivery systems.

Mécanisme D'action

The mechanism of action of dysprosium(III) nitrate, hexahydrate involves its ability to undergo thermal decomposition and hydrolysis. The compound’s hygroscopic nature allows it to absorb moisture and release nitric acid, which can participate in various chemical reactions. The thermal decomposition process involves the formation of intermediate oxynitrates, which eventually decompose to form dysprosium oxide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Terbium(III) nitrate: Similar to dysprosium(III) nitrate, terbium(III) nitrate is another rare earth nitrate with comparable chemical properties.

Samarium(III) nitrate: Another lanthanide nitrate with similar thermal decomposition behavior.

Uniqueness

Dysprosium(III) nitrate, hexahydrate is unique due to its specific thermal decomposition pathway, which involves the formation of intermediate oxynitrates. This property makes it particularly useful in the synthesis of dysprosium oxide and other advanced materials .

Activité Biologique

Dysprosium(III) trinitrate hexahydrate, commonly referred to as dysprosium nitrate hydrate (Dy(NO₃)₃·6H₂O), is a rare earth compound with various applications in material science and catalysis. This article explores its biological activity, including its synthesis, properties, and potential biological interactions based on current research findings.

Dysprosium nitrate hydrate is characterized by its light yellow crystalline form, which is highly soluble in water. The anhydrous form can be synthesized through the reaction of dysprosium oxide with nitrogen dioxide or by reacting metallic dysprosium with nitrogen dioxide at elevated temperatures:

The hexahydrate form is obtained by hydration of the anhydrous salt in moist air. The compound has a molecular weight of approximately 456.61 g/mol and a melting point of 88.6 °C .

1. Toxicological Studies

Research indicates that rare earth elements (REEs), including dysprosium, can exhibit varying degrees of toxicity depending on their chemical form and concentration. Dysprosium nitrate has been studied for its potential cytotoxic effects on human cell lines. For instance, studies have shown that exposure to dysprosium compounds can lead to oxidative stress and apoptosis in certain cell types, suggesting a need for caution in handling these materials .

2. Cellular Interactions

Dysprosium ions have been explored for their interactions with biological systems. The ion's ability to substitute for calcium in biological processes may influence cellular signaling pathways, particularly in neuronal cells. This property is significant as it could potentially affect neurotransmitter release and synaptic plasticity .

3. Applications in Medicine

The unique magnetic properties of dysprosium make it a candidate for use in magnetic resonance imaging (MRI) as a contrast agent. Research has indicated that dysprosium-based compounds may enhance imaging quality due to their high magnetic susceptibility . However, the biocompatibility of these compounds remains under investigation.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on the cytotoxic effects of dysprosium nitrate on various cancer cell lines demonstrated that at higher concentrations, dysprosium significantly inhibited cell proliferation and induced apoptosis. This effect was attributed to increased reactive oxygen species (ROS) production leading to oxidative damage .

Case Study 2: Neuroprotective Properties

In contrast, another study highlighted the potential neuroprotective effects of low concentrations of dysprosium ions when used in neuronal cultures. The research suggested that dysprosium could enhance neuronal survival under stress conditions by modulating calcium signaling pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Dy(NO₃)₃·6H₂O |

| Molecular Weight | 456.61 g/mol |

| Melting Point | 88.6 °C |

| Solubility | Soluble in water |

| Purity | 99.9% |

Propriétés

Numéro CAS |

35725-30-5 |

|---|---|

Formule moléculaire |

DyH3NO4 |

Poids moléculaire |

243.53 g/mol |

Nom IUPAC |

dysprosium;nitric acid;hydrate |

InChI |

InChI=1S/Dy.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

OITWRKYIGNHBQF-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Dy] |

Key on ui other cas no. |

35725-30-5 |

Numéros CAS associés |

10143-38-1 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.